1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
The compound "1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative featuring a tetrahydroisoquinoline core substituted with a propylsulfonyl group at position 2 and a thiophen-2-ylmethyl moiety at the urea’s terminal nitrogen. The thiophene substituent introduces aromatic and electronic diversity, which may influence target binding or pharmacokinetics.
Properties
IUPAC Name |
1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQICBIAWVKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. A common approach starts with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the propylsulfonyl group. The final step involves the formation of the urea derivative through reaction with thiophen-2-ylmethyl isocyanate. Conditions often require precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound might be synthesized using flow chemistry techniques to maximize efficiency and scalability. Large-scale reactions would employ robust catalysts and continuous processing to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The propylsulfonyl group can undergo oxidation, potentially leading to sulfone derivatives.
Reduction: Reduction reactions may target the tetrahydroisoquinoline ring or the sulfonyl group, depending on the conditions and reagents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophenyl and tetrahydroisoquinoline sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl halides, or various nucleophiles under catalytic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Simplified tetrahydroisoquinoline or desulfonylated products.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety and a thiophenyl group. Its molecular formula is , and it has a molecular weight of approximately 302.38 g/mol. The presence of the propylsulfonyl group enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer properties. A study highlighted its potential as a Wee1 kinase inhibitor, which is crucial in cell cycle regulation and DNA damage response. Inhibition of this kinase can sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing treatment efficacy .
2. Neuroprotective Effects
The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Compounds within this class have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .
3. Antimicrobial Activity
Recent studies suggest that derivatives of this compound possess antimicrobial properties against various pathogens. The sulfonamide group is particularly effective in enhancing the antimicrobial action, making it a candidate for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including sulfonation and urea formation. Various derivatives have been synthesized to enhance specific biological activities or improve pharmacokinetic profiles.
Case Study 1: Antitumor Activity
In a controlled laboratory study, the compound was tested against several cancer cell lines including breast and colon cancer cells. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound resulted in improved cognitive function following induced neurotoxicity. Behavioral tests indicated enhanced memory retention and reduced markers of neuronal damage .
Mechanism of Action
The biological effects of 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea are mediated through its interactions with specific molecular targets. It may inhibit or activate enzymes by binding to active sites or modulating receptor activities. Pathways involved could include signal transduction mechanisms or metabolic processes influenced by its presence.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Diversity
The compound is compared below with urea derivatives from two distinct structural classes:
Key Observations:
- Core Structure Differences: The target compound’s tetrahydroisoquinoline core distinguishes it from the thiazole-piperazine () and tetrahydrobenzo[b]thiophene () scaffolds. This structural divergence may confer unique conformational or binding properties.
- Molecular Weight: The target compound’s molecular weight is likely higher than compounds (e.g., 484–602 Da) due to the bulky tetrahydroisoquinoline and sulfonyl groups.
Pharmacological Implications (Inferred from Substituents)
- Electron-Withdrawing Groups : The propylsulfonyl group in the target compound may improve metabolic stability compared to halogenated phenyl groups in compounds, which are prone to oxidative dehalogenation.
- Thiophene vs.
- Piperazine Absence : Unlike compounds, the target lacks a piperazine-hydrazinyl moiety, which could reduce off-target interactions with amine-binding receptors .
Biological Activity
The compound 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that belongs to the class of sulfonamide derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which may confer various biological activities.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features:
- Tetrahydroisoquinoline Core: This moiety is known for its diverse pharmacological properties.
- Propylsulfonyl Group: Enhances lipophilicity and may improve membrane permeability.
- Thiophen Group: Contributes to the electronic properties of the compound.
Antimicrobial and Antitumor Properties
Research indicates that compounds containing sulfonamide functionalities often exhibit antimicrobial and antitumor activities. The presence of the tetrahydroisoquinoline structure in this compound suggests potential interactions with biological targets that could inhibit tumor growth or microbial proliferation.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial & Antitumor | Inhibition of enzyme activity or interference with DNA/RNA synthesis |
| Sulfamethoxazole | Antimicrobial | Inhibition of folate synthesis |
| Sulfadiazine | Antimicrobial | Disruption of bacterial metabolism |
The unique combination of the tetrahydroisoquinoline and thiophen groups may enhance its effectiveness compared to other known sulfonamides .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The sulfonamide group can interact with enzymes critical for microbial growth or tumor cell proliferation.
- Receptor Modulation: The tetrahydroisoquinoline moiety may bind to specific receptors involved in cell signaling pathways related to cancer or infection.
Synthesis and Evaluation
A study conducted on various urea compounds, including derivatives similar to this one, highlighted their potential as transdermal penetration enhancers. Specifically, compounds were evaluated for their ability to enhance drug delivery through skin barriers using hairless mouse models. The results indicated that certain structural modifications could significantly improve permeability coefficients and receptor concentrations .
Clinical Implications
In clinical settings, the relevance of blood urea nitrogen (BUN) levels has been explored in relation to various health conditions, including depression and chronic kidney disease (CKD). Elevated BUN levels have been linked to adverse outcomes in patients with CKD and may suggest a broader role for urea-related compounds in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
